PDK1 Selectivity Over PKA and PKC: A 140- to 1600-Fold Window
In cell-free kinase assays, BX795 inhibits PDK1 with an IC₅₀ of 6 nM and exhibits 140-fold selectivity over PKA and 1600-fold selectivity over PKC [1]. This selectivity profile contrasts with earlier-generation PDK1 inhibitors that frequently displayed cross-reactivity with these closely related AGC kinases. For instance, the selective PDK1 inhibitor GSK2334470 (IC₅₀ ~10 nM) demonstrates >500-fold selectivity over 93 kinases including PKA and PKC, but lacks the TBK1/IKKε activity that defines BX795's polypharmacology [2].
| Evidence Dimension | Selectivity ratio for PDK1 over PKA and PKC |
|---|---|
| Target Compound Data | 140-fold (over PKA); 1600-fold (over PKC) |
| Comparator Or Baseline | GSK2334470: >500-fold over 93 kinases including PKA/PKC; typical PDK1 inhibitors: variable cross-reactivity |
| Quantified Difference | BX795 provides quantifiable selectivity metrics, whereas GSK2334470 is defined by a broader selectivity window but no TBK1/IKKε inhibition |
| Conditions | Cell-free kinase assays using recombinant PDK1, PKA, and PKC |
Why This Matters
This quantifiable selectivity window ensures that observed cellular effects are attributable to PDK1 inhibition rather than off-target engagement of PKA or PKC, critical for interpreting signaling studies in the PI3K/Akt pathway.
- [1] Feldman RI, et al. Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. J Biol Chem. 2005;280(20):19867-19874. View Source
- [2] Najafov A, et al. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochem J. 2011;433(2):357-369. View Source
